sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate
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Overview
Description
Sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate is a complex organic compound with a unique structure that includes a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate typically involves the following steps:
Formation of the Benzoannulene Core: The initial step involves the cyclization of appropriate precursors to form the benzoannulene core. This can be achieved through a Diels-Alder reaction between a diene and a dienophile under thermal or catalytic conditions.
Formation of the Ylidene Acetate: The final step involves the formation of the ylidene acetate moiety. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The hydroxyl and ylidene acetate groups can interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the ylidene acetate moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate: Unique due to its specific functional groups and structure.
Sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)propionate: Similar structure but with a propionate group instead of an acetate.
Sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)butyrate: Similar structure but with a butyrate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its benzoannulene core provides a stable framework, while the hydroxyl and ylidene acetate groups offer versatile sites for chemical modifications.
Properties
Molecular Formula |
C13H13NaO3 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate |
InChI |
InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1/b10-8-; |
InChI Key |
BTWDZCORIHHOPO-DQMXGCRQSA-M |
Isomeric SMILES |
C1CC2=CC=CC=C2C(/C(=C\C(=O)[O-])/C1)O.[Na+] |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] |
Synonyms |
6,7,8,9-tetrahydro-5-(H)-benzocycloheptene-5-ol-4-ylideneacetic acid NCS 382 NCS 382 85 NCS 38285 NCS-382 NCS-38285 |
Origin of Product |
United States |
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